Lipophilicity Modulation: XLogP3 Comparison of 1-[(Benzyloxy)methyl]azepane vs. 1-Benzylazepane
The computed XLogP3 of 1-[(Benzyloxy)methyl]azepane is 2.9, marginally lower than that of its direct N-benzyl analog, 1-benzylazepane, which has an XLogP3 of 3.0 [1]. While both compounds share an azepane core and a benzyl aromatic group, the insertion of the methyleneoxy (–CH2O–) spacer in the target compound introduces an additional hydrogen-bond acceptor (ether oxygen) that moderately reduces overall lipophilicity [1]. This difference, although numerically small (ΔXLogP3 = –0.1), can shift a compound across critical logD thresholds for CNS drug-likeness (typically 1–4), influencing passive permeability and tissue distribution [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem XLogP3-AA computed) |
| Comparator Or Baseline | 1-Benzylazepane (CAS 20422-13-3); XLogP3 = 3.0 (chemsrc.com computed) |
| Quantified Difference | ΔXLogP3 = –0.1 (target is marginally more hydrophilic) |
| Conditions | Computational prediction using XLogP3 algorithm; values taken from PubChem and chemsrc.com entries. Experimental logD7.4 data not available for direct comparison. |
Why This Matters
For CNS-targeted lead optimization, even a 0.1 log unit shift in lipophilicity can affect the balance between passive brain penetration and metabolic clearance; the benzyloxymethyl spacer thus offers a fine-tuning handle absent in direct N-benzyl azepanes.
- [1] PubChem CID 13202367. XLogP3-AA = 2.9. View Source
- [2] Wager, T. T. et al. (2010). Central Nervous System Multiparameter Optimization (CNS MPO) Desirability. ACS Chemical Neuroscience, 1(6), 435–449. Recommended LogD range 1–4 for CNS candidates. View Source
